N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide
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Overview
Description
N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, an oxazolidine ring, and a sulfonamide group. Its molecular formula is C10H12N2O5S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with methanesulfonyl chloride to form N-[4-(methanesulfonyl)phenyl]sulfonamide. This intermediate is then reacted with ethylene carbonate under basic conditions to form the oxazolidine ring, resulting in the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The oxazolidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(methanesulfonyl)benzenamine
- N-(4-methanesulfonyl)benzoyl-N’-(pyrimidin-2-yl)thiourea
Uniqueness
N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
898798-36-2 |
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Molecular Formula |
C10H12N2O6S2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C10H12N2O6S2/c1-19(14,15)9-4-2-8(3-5-9)11-20(16,17)12-6-7-18-10(12)13/h2-5,11H,6-7H2,1H3 |
InChI Key |
IEGSYZYJLNMIGS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOC2=O |
Origin of Product |
United States |
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